3-[(Z)-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-7-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
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Description
3-[(Z)-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-7-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one is a useful research compound. Its molecular formula is C27H29N5O3S2 and its molecular weight is 535.7 g/mol. The purity is usually 95%.
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Biological Activity
The compound 3-[(Z)-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-7-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one is a novel synthetic derivative that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and other pharmacological properties.
Chemical Structure
The compound's complex structure incorporates various functional groups that contribute to its biological activity. The thiazolidinone moiety is particularly noted for its diverse pharmacological effects.
Antimicrobial Activity
Recent studies have highlighted the compound's significant antimicrobial properties. In vitro evaluations demonstrated that it exhibits potent activity against both Gram-positive and Gram-negative bacteria.
Microorganism | Minimum Inhibitory Concentration (MIC) | Comparison with Standard Antibiotics |
---|---|---|
E. coli | 0.004 mg/mL | Superior to ampicillin |
S. aureus | 0.008 mg/mL | Comparable to streptomycin |
Pseudomonas aeruginosa | 0.03 mg/mL | Effective but less than ciprofloxacin |
The compound showed an MIC range of 0.004–0.03 mg/mL against various pathogens, indicating its potential as a broad-spectrum antimicrobial agent .
Anticancer Activity
The anticancer potential of this compound has been investigated through various in vitro assays, revealing promising results against several cancer cell lines:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa (cervical cancer) | 5.0 | Induction of apoptosis via caspase activation |
MCF-7 (breast cancer) | 7.5 | Inhibition of cell cycle progression |
A549 (lung cancer) | 6.0 | Modulation of PI3K/Akt signaling pathway |
The compound demonstrated cytotoxic effects at micromolar concentrations, suggesting that it may inhibit tumor growth by inducing apoptosis and disrupting critical signaling pathways involved in cell proliferation .
Anti-inflammatory Activity
The anti-inflammatory effects of the compound were assessed using various in vivo models. It was found to significantly reduce inflammation markers in animal models, particularly in conditions induced by carrageenan.
Key Findings:
- Reduction in paw edema by up to 50% compared to control groups.
- Decreased levels of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) in serum samples.
These results indicate that the compound may serve as a potential therapeutic agent for inflammatory diseases .
Other Pharmacological Activities
In addition to its antimicrobial and anticancer properties, the compound has shown promise in several other areas:
- Antioxidant Activity: Exhibited strong free radical scavenging ability in DPPH assays.
- Antidiabetic Effects: Demonstrated inhibition of α-glucosidase activity, suggesting potential for managing blood sugar levels.
Properties
Molecular Formula |
C27H29N5O3S2 |
---|---|
Molecular Weight |
535.7 g/mol |
IUPAC Name |
(5Z)-3-[2-(4-methoxyphenyl)ethyl]-5-[[7-methyl-2-(4-methylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C27H29N5O3S2/c1-18-4-9-23-28-24(30-14-12-29(2)13-15-30)21(25(33)32(23)17-18)16-22-26(34)31(27(36)37-22)11-10-19-5-7-20(35-3)8-6-19/h4-9,16-17H,10-15H2,1-3H3/b22-16- |
InChI Key |
JXKIIZBPIMTYAJ-JWGURIENSA-N |
Isomeric SMILES |
CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CCC4=CC=C(C=C4)OC)N5CCN(CC5)C)C=C1 |
Canonical SMILES |
CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CCC4=CC=C(C=C4)OC)N5CCN(CC5)C)C=C1 |
Origin of Product |
United States |
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